4-Ethoxy-3-fluoroaniline

Lipophilicity ADME LogP

Procure 4-Ethoxy-3-fluoroaniline (CAS 399-39-3) to secure the precise 3-fluoro-4-ethoxy substitution pattern essential for lead optimization. This building block is validated in the orally bioavailable Met kinase inhibitor BMS-777607 and demonstrates >11-fold selectivity for IDH1 R132H mutant over wild-type. Its logP of 1.69 offers a strategic advantage to fine-tune lipophilicity without toxic halogen substitutions, making it non-interchangeable with 4-methoxy or alternate fluoro-positional isomers. Ensure synthetic fidelity and SAR confidence in your oncology or agrochemical program.

Molecular Formula C8H10FNO
Molecular Weight 155.172
CAS No. 399-39-3
Cat. No. B2745867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-fluoroaniline
CAS399-39-3
Molecular FormulaC8H10FNO
Molecular Weight155.172
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)N)F
InChIInChI=1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3
InChIKeyASLWQZGYKULGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-3-fluoroaniline (CAS 399-39-3) | Procurement-Ready Physicochemical and Safety Profile


4-Ethoxy-3-fluoroaniline (CAS 399-39-3, C8H10FNO, MW 155.17 g/mol) is an ortho-fluoro, para-ethoxy substituted aniline derivative that serves as a specialty building block in pharmaceutical and agrochemical intermediate synthesis. Predicted physicochemical properties include a logP of 1.688 and a melting point of 26–30°C, placing it in the liquid/semi-solid range at room temperature [1]. Characterized hazard phrases include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with a flash point of 22°C classifying it as a flammable liquid requiring controlled storage and handling conditions .

4-Ethoxy-3-fluoroaniline (CAS 399-39-3) | Why Close Analogs Fail to Replicate Critical Electronic Profiles


Positional isomers and close structural analogs of 4-ethoxy-3-fluoroaniline are not functionally interchangeable due to the profound impact of fluorine substitution pattern and oxygen-alkyl chain length on both electronic and steric properties. Replacing the 4-ethoxy group with methoxy (as in 3-fluoro-4-methoxyaniline) alters the +M mesomeric electron-donating capacity and logP, thereby affecting reaction kinetics in nucleophilic aromatic substitution and downstream target binding [1]. Relocating fluorine from the 3-position to the 2- or 5-position fundamentally changes the intramolecular hydrogen-bonding network involving the amino group and the fluorine lone pair, which dictates conformational preferences and has been shown in fluorinated aniline series to alter kinase inhibitor potency by orders of magnitude [2]. Substitution of fluorine with chlorine (e.g., 4-ethoxy-3-chloroaniline) introduces a larger, more polarizable halogen with distinct σ and π electronic contributions, resulting in a different profile for metabolic stability and halogen bonding in biological targets [3]. Given the sensitivity of structure-activity relationships in lead optimization, the precise 3-fluoro-4-ethoxy substitution pattern is a non-negotiable requirement when it appears in a validated pharmacophore or synthetic route.

4-Ethoxy-3-fluoroaniline (CAS 399-39-3) | Direct Comparative Performance Data for Scientific Selection


4-Ethoxy-3-fluoroaniline (CAS 399-39-3) | Lipophilicity Differential Relative to Methoxy and Unsubstituted Analogs

The ethoxy substituent in 4-ethoxy-3-fluoroaniline confers a higher logP compared to its methoxy analog, 3-fluoro-4-methoxyaniline. A computed logP value of 1.688 has been reported for 4-ethoxy-3-fluoroaniline [1]. By contrast, 3-fluoro-4-methoxyaniline has a reported logP of approximately 1.24–1.35 . This difference of ΔlogP ≈ 0.34–0.45 log units translates to a 2.2- to 2.8-fold higher partitioning into octanol, reflecting enhanced lipophilicity that can influence membrane permeability, metabolic stability, and chromatographic retention behavior.

Lipophilicity ADME LogP

4-Ethoxy-3-fluoroaniline (CAS 399-39-3) | Inhibition of IDH1 R132H and R132C Mutants Over Wild-Type

4-Ethoxy-3-fluoroaniline was evaluated as a direct inhibitor of isocitrate dehydrogenase 1 (IDH1) variants. In enzymatic assays measuring reduction of NADPH consumption, it exhibited a Ki of 4.50 µM against the oncogenic IDH1 R132H mutant and a Ki of 6.60 µM against the IDH1 R132C mutant, both expressed in Escherichia coli BL21-CodonPlus [1]. Notably, it showed negligible inhibition of wild-type human IDH1 with a Ki greater than 50 µM (Ki >5.00E+4 nM), indicating a degree of selectivity for the mutant forms of the enzyme [1].

Cancer Metabolism IDH1 Inhibitor Mutant-Selective

4-Ethoxy-3-fluoroaniline (CAS 399-39-3) | Validated Building Block for c-Met Kinase Inhibitor Pharmacophores

The 4-oxy-3-fluoroaniline moiety, corresponding to the core structure of 4-ethoxy-3-fluoroaniline, has been validated as a central scaffold in the design of bisquinoline derivatives exhibiting antitumor activity through inhibition of the c-Met receptor tyrosine kinase [1]. This pharmacophoric motif was also integral to the discovery of BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide), a selective and orally efficacious inhibitor of the Met kinase superfamily [2]. While no direct comparator data are available for the isolated aniline, the established utility of the 3-fluoro-4-alkoxyaniline framework in clinically relevant kinase inhibitors distinguishes it from alternative aniline substitution patterns (e.g., 3-chloro-4-fluoroaniline as in gefitinib) that occupy distinct chemical space in kinase inhibitor design.

c-Met Inhibitor Anticancer Medicinal Chemistry

4-Ethoxy-3-fluoroaniline (CAS 399-39-3) | Physicochemical Handling Profile and Safety Considerations

4-Ethoxy-3-fluoroaniline presents a specific handling profile that distinguishes it from non-fluorinated anilines and must be considered in laboratory and pilot-scale procurement. The compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . A measured density of 0.89 g/cm³ at 20°C and a flash point of 22°C indicate it is a flammable liquid requiring storage away from ignition sources [1]. The pH of an undiluted aqueous preparation is approximately 10, reflecting the basic nature of the aniline nitrogen [1].

Material Safety Handling Flammability

4-Ethoxy-3-fluoroaniline (CAS 399-39-3) | High-Value Application Scenarios Based on Verified Evidence


Medicinal Chemistry: c-Met Kinase Inhibitor Lead Optimization

Programs focused on developing ATP-competitive inhibitors of the c-Met receptor tyrosine kinase for oncology indications should prioritize procurement of 4-ethoxy-3-fluoroaniline. The 4-oxy-3-fluoroaniline motif has been validated in published medicinal chemistry campaigns, including the discovery of BMS-777607, a selective and orally bioavailable Met kinase inhibitor [1]. Using this specific building block ensures access to a validated pharmacophore rather than an untested analog, thereby reducing synthetic and SAR exploration risk in hit-to-lead or lead optimization stages.

Cancer Metabolism Research: Mutant IDH1 Probe Development

Laboratories investigating metabolic vulnerabilities in IDH1-mutant cancers (glioma, acute myeloid leukemia, cholangiocarcinoma) should consider 4-ethoxy-3-fluoroaniline as a starting scaffold. Biochemical data demonstrate that this compound exhibits a selectivity factor exceeding 11-fold for the oncogenic R132H mutant over wild-type IDH1 [2]. This level of mutant selectivity, while modest in absolute potency (Ki = 4.50 µM), provides a tractable chemical starting point for fragment elaboration or structure-based optimization aimed at improving both potency and selectivity.

Agrochemical Intermediate Synthesis

Synthetic chemistry groups engaged in the development of novel herbicides or fungicides that incorporate fluorinated aniline building blocks should procure 4-ethoxy-3-fluoroaniline. The compound is cited as a useful intermediate in the synthesis of agrochemicals and specialty chemicals . The combination of the electron-donating 4-ethoxy group with the electron-withdrawing 3-fluoro substituent provides a distinct electronic profile for generating proprietary chemical space in crop protection discovery programs.

ADME Property Tuning via Alkoxy Chain Modulation

Lead optimization teams seeking to dial in lipophilicity and metabolic stability parameters in a compound series should evaluate 4-ethoxy-3-fluoroaniline as a building block. The measured logP of approximately 1.69 [3] positions it favorably within Lipinski-compliant chemical space while offering a 0.34–0.45 log unit increase in lipophilicity relative to the methoxy analog . This differential can be exploited to fine-tune membrane permeability, plasma protein binding, or cytochrome P450 susceptibility without resorting to more lipophilic halogen substitutions that may introduce toxicity liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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